7-Methyl-4-undecene
Description
Contextualization of Branched Undecene Chemistry in Contemporary Research
Branched alkenes, such as 7-Methyl-4-undecene, are hydrocarbons containing at least one carbon-carbon double bond and a branched structure. These compounds are of interest in various fields of chemical research. Their structural complexity, in comparison to their straight-chain counterparts, gives rise to unique physical and chemical properties. For instance, the boiling point of a straight-chain alkene is generally higher than that of its branched-chain isomers. vedantu.com In materials science, branched alkenes are investigated for their role in the synthesis of polymers. The inclusion of branched monomers can influence the properties of the resulting polymers, such as polyethylene (B3416737) and polypropylene (B1209903). numberanalytics.comwou.eduwou.edu
The reactivity of the carbon-carbon double bond makes alkenes, including branched undecenes, valuable starting materials for the synthesis of a wide array of organic compounds like alcohols, detergents, and plastics. vedantu.com Contemporary research often focuses on developing efficient and selective catalytic processes for the transformation of these alkenes. This includes reactions like hydrogenation, halogenation, hydration, and ozonolysis, which convert the double bond into other functional groups. vedantu.comnumberanalytics.com
Historical Perspective on Unsaturated Hydrocarbon Investigation
The study of unsaturated hydrocarbons, which include alkenes like this compound, has a rich history that is fundamental to the development of organic chemistry. wou.eduroyalsocietypublishing.org Early investigations focused on understanding the unique reactivity of the carbon-carbon double and triple bonds. royalsocietypublishing.org These compounds were identified as being more reactive than their saturated counterparts, the alkanes. wou.edu Key early discoveries included addition reactions, where reagents add across the multiple bond, a characteristic reaction of unsaturated hydrocarbons. uomustansiriyah.edu.iq
Historically, the primary sources of unsaturated hydrocarbons were natural products and the cracking of petroleum. mdpi.comresearchgate.net The development of analytical techniques was crucial in isolating and identifying these compounds. Over time, the focus of research shifted towards understanding the mechanisms of their reactions, such as combustion and polymerization. royalsocietypublishing.orgmdpi.com Theories were developed to explain the formation of intermediate products during these reactions. royalsocietypublishing.org This foundational knowledge paved the way for the extensive use of unsaturated hydrocarbons as building blocks in the modern chemical industry for producing polymers, pharmaceuticals, and other synthetic materials. wou.eduwou.edu
Current Research Frontiers and Unresolved Questions for this compound
Current research involving long-chain branched alkenes like this compound is multifaceted. One area of interest is their potential role as biomarkers or in the chemical composition of various natural products. For example, related compounds such as 7-methyl-1-undecene (B14448530) have been identified in the degradation products of polypropylene and in the volatile organic compounds produced by certain microorganisms. frontiersin.orgfrontiersin.org The presence of 4,7-dimethyl-undecane, the saturated analogue, has been noted in the essential oil of burdock root under specific fertilization conditions, suggesting potential biogenic pathways for such branched structures. scispace.com
Key unresolved questions revolve around the precise and efficient synthesis of specific isomers of branched alkenes. While general synthetic methods for alkenes are well-established, controlling the regioselectivity and stereoselectivity to produce a specific isomer like (E)- or (Z)-7-methyl-4-undecene can still be challenging. Furthermore, a comprehensive understanding of the specific applications for which this compound might be uniquely suited is still developing. Research is ongoing to explore its potential as a monomer in specialized polymer synthesis or as a precursor for fine chemicals where its specific branching pattern could impart desirable properties. The detailed catalytic transformations and reaction kinetics of this particular molecule are also areas that warrant further investigation to unlock its full potential in synthetic chemistry.
Rationale and Significance of Focused Academic Inquiry on this compound
Focused academic inquiry into this compound is driven by the need to understand the structure-property relationships in branched alkenes. By studying a specific, well-defined molecule, researchers can gain fundamental insights that may be applicable to a broader class of similar compounds. The methyl branch and the position of the double bond in this compound are expected to influence its reactivity, stereochemistry, and physical properties in ways that differ from its linear isomers or other branched undecenes. vedantu.com
The significance of this research lies in its potential to contribute to several areas. In polymer chemistry, understanding how a specific branched monomer like this compound incorporates into a polymer chain and affects the final material's properties is crucial for designing advanced materials with tailored characteristics. numberanalytics.com In synthetic organic chemistry, developing selective catalytic methods for the synthesis and functionalization of this compound can lead to new and more efficient routes to complex organic molecules. orgsyn.org Moreover, its identification in natural or environmental samples could make it a useful biomarker, for instance, in studies of microbial metabolism or plastic degradation. frontiersin.orgfrontiersin.org A detailed study of this compound contributes to the fundamental knowledge base of organic chemistry, which is essential for innovation in materials science, chemical synthesis, and environmental science.
Physicochemical Properties of this compound and Related Isomers
This table presents key physicochemical data for this compound and its isomers. The data is compiled from various sources and includes both experimental and estimated values.
| Property | (E)-7-Methyl-5-undecene epa.gov | 7-Methyl-1-undecene lookchem.com | Unit |
| Molecular Formula | C12H24 | C12H24 | - |
| Molecular Weight | 168.32 | 168.32 | g/mol |
| CAS Number | 74630-66-3 | 74630-42-5 | - |
| Boiling Point | 211 (Experimental) | 207.3 (Estimate) | °C |
| Melting Point | -23.0 (Experimental) | -38.4 (Estimate) | °C |
| Flash Point | 70.4 (Experimental) | 91.1 (Experimental) | °C |
| Density | 0.763 (Experimental) | 0.7761 (Estimate) | g/cm³ |
| Vapor Pressure | 0.568 (Experimental) | 0.366 (at 25°C) | mmHg |
| Water Solubility | 1.70e-7 (Experimental) | N/A | mol/L |
| Index of Refraction | 1.44 (Experimental) | 1.4260 (Estimate) | - |
| Octanol-Water Partition Coefficient (LogKow) | 5.98 (Experimental) | - | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
312298-60-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
7-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
VELXNVLISHFDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC=CCCC |
Origin of Product |
United States |
Occurrence and Distribution of 7 Methyl 4 Undecene in Diverse Systems
Natural Occurrence in Biological Matrices
The presence of 7-Methyl-4-undecene and its isomers has been reported in the volatile organic compound (VOC) profiles of certain plants and microorganisms. These findings contribute to the broader understanding of the chemical ecology and metabolic products of these organisms.
Identification in Phytochemical Profiles of Plant Extracts
While direct evidence of this compound in Durio kutejensis and Kigelia pinnata is not available in the reviewed literature, studies on other plant species have identified closely related isomers.
A study investigating the volatile oil composition of Burdock Root (Arctium lappa L.) reported the presence of 4-Undecane, 7-methyl at a peak percentage of 5.84% under specific fertilizer treatment conditions. scispace.com Furthermore, research into the phytochemical makeup of Lagenaria siceraria (calabash) fruits detected 1-Undecene (B165158), 7-methyl- in a majority of the landraces that were analyzed. nih.gov In the aerial parts of Cakile maritima (Sea Rocket), both 7-Methyl-undecene and 7-Methyl-1-undecene (B14448530) were identified, with peak areas of 0.03% and 1.32% respectively. phcogj.com
Although GC-MS analysis of a methanolic leaf extract of Durio kutejensis identified 43 different compounds, this compound was not among them. smujo.idresearchgate.netsmujo.id Similarly, phytochemical screenings of Kigelia pinnata have detailed various compound classes without specific mention of this compound. nih.gov
Table 1: Natural Occurrence of 7-Methyl-undecene Isomers in Plant Extracts
| Plant Species | Plant Part | Compound Identified | Peak Area / Percentage |
|---|---|---|---|
| Arctium lappa L. (Burdock) | Root | 4-Undecane, 7-methyl | 5.84% scispace.com |
| Lagenaria siceraria (Calabash) | Fruit | 1-Undecene, 7-methyl- | Detected nih.gov |
| Cakile maritima (Sea Rocket) | Aerial Parts | 7-Methyl-undecene | 0.03% phcogj.com |
| Cakile maritima (Sea Rocket) | Aerial Parts | 7-Methyl-1-undecene | 1.32% phcogj.com |
Presence in Volatile Organic Compound Analysis of Biological Specimens
The analysis of volatile organic compounds extends beyond the plant kingdom. For instance, 7-Methyl-1-undecene has been identified as one of the volatile organic compounds produced by the bacterium Bacillus cereus strain Bc-cm103. apsnet.org
Formation as a Product in Industrial and Environmental Processes
In addition to its natural origins, this compound is also a documented product of the thermal degradation of synthetic polymers. These industrial processes are often employed for chemical recycling and the production of fuels from plastic waste.
Detection in Pyrolysis Products of Polymeric Materials (e.g., Polypropylene)
Pyrolysis involves heating materials in an oxygen-free environment and is a common method for breaking down large polymer molecules. Multiple studies have shown that this compound and its isomers are components of the liquid oil produced from the pyrolysis of polypropylene (B1209903) (PP).
One study on the pyrolysis of polypropylene reported the presence of 1-undecene, 7-methyl- at a concentration of 4.39% by weight in the resulting oil. In a separate investigation using Ziegler-Natta catalysts, This compound was also detected. uni-hamburg.de The catalytic pyrolysis of a mixture of polyethylene (B3416737) (PE) and polypropylene (PP) plastic waste yielded an oil containing 1-Undecene, 7-methyl- at a relative abundance of 0.63%. nih.gov Another study utilizing a three-condenser pyrolysis reactor for plastic waste identified 7-Methyl-1-Undecene within the C6-C12 oil fraction. cabidigitallibrary.org
Table 2: Formation of 7-Methyl-undecene in Pyrolysis of Polymeric Materials
| Feedstock | Process | Compound Identified | Concentration / Peak Area |
|---|---|---|---|
| Polypropylene (PP) | Pyrolysis | 1-undecene, 7-methyl- | 4.39 wt.% |
| Polypropylene (PP) | Pyrolysis with Ziegler-Natta catalysts | This compound | 0.02 - 0.26 (relative units) uni-hamburg.de |
| PE + PP Plastic Waste | Catalytic Pyrolysis | 1-Undecene, 7-methyl- | 0.63% nih.gov |
| Plastic Waste | Three-Condenser Pyrolysis | 7-Methyl-1-Undecene | Detected in C6-C12 oil fraction cabidigitallibrary.org |
| Plastic Waste | Thermal Treatment | This compound | 0.84% aip.org |
Occurrence in Thermochemical Conversion of Waste Materials
The thermochemical conversion of mixed plastic waste represents another avenue for the formation of this compound. Research on the reprocessing of plastic waste into a petroleum-like fraction through thermal treatment identified This compound with a peak area of 0.84%. aip.org The composition of the oil derived from plastic pyrolysis is influenced by the types of plastics used, with the presence of polypropylene contributing to the formation of alkenes like this compound, which can enhance the octane (B31449) number of the fuel produced. mdpi.com
Synthetic Methodologies for 7 Methyl 4 Undecene and Analogous Alkene Structures
Established Organic Synthesis Approaches
Classic transformations in organic synthesis offer robust and well-understood routes for the construction of carbon-carbon double bonds, forming the backbone of methodologies for creating undecene frameworks.
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. chemistrytalk.orgnumberanalytics.comdalalinstitute.comwikipedia.org This method is highly versatile for converting carbonyl compounds into alkenes, where the double bond replaces the original carbon-oxygen double bond. chemistrytalk.orgwikipedia.org The synthesis of 7-methyl-4-undecene could be envisioned by reacting heptanal (B48729) with the phosphonium (B103445) ylide derived from (1-methylbutyl)triphenylphosphonium bromide.
The mechanism proceeds through the formation of an oxaphosphetane intermediate, which decomposes to the final alkene and a phosphine (B1218219) oxide. numberanalytics.commasterorganicchemistry.com A key feature of the Wittig reaction is its stereoselectivity, which is largely dependent on the nature of the ylide.
Non-stabilized Ylides : These ylides, typically bearing alkyl or hydrogen substituents, react rapidly and irreversibly to form a cis-oxaphosphetane, which leads predominantly to the (Z)-alkene.
Stabilized Ylides : Ylides with anion-stabilizing groups (e.g., -CO₂R, -CN) react more reversibly. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, resulting in the preferential formation of the (E)-alkene. harvard.edu This variant is often referred to as the Horner-Wadsworth-Emmons (HWE) reaction.
Schlosser Modification : This modification allows for the synthesis of (E)-alkenes from non-stabilized ylides by using a strong base to deprotonate the intermediate betaine, forcing an equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene. dalalinstitute.com
The stereocontrolled Horner-Wittig reaction, using phosphine oxides, provides another powerful tool where the stereochemistry of the intermediate adducts can be controlled to produce either pure Z- or E-alkenes upon elimination. rsc.org
| Ylide Type | Typical Reagents | Primary Alkene Product | Key Feature |
|---|---|---|---|
| Non-stabilized | Ph₃P=CHR (R=alkyl, H) | (Z)-alkene | Kinetic control, rapid and irreversible reaction. harvard.edu |
| Stabilized (HWE) | (RO)₂POCH₂R' (R'=CO₂Et, CN) | (E)-alkene | Thermodynamic control, reversible addition. harvard.edu |
| Schlosser Modification | Ph₃P=CHR, PhLi | (E)-alkene | Isomerization of intermediate to favor E-product. dalalinstitute.com |
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov addition of water across a multiple bond. khanacademy.orglibretexts.org When applied to alkynes, the reaction is a powerful method for synthesizing carbonyl compounds—aldehydes from terminal alkynes and ketones from internal alkynes. masterorganicchemistry.comyoutube.com
The process begins with the syn-addition of a borane (B79455) reagent (such as BH₃ or a bulky dialkylborane like disiamylborane (B86530) to prevent double addition) across the triple bond. libretexts.org This forms a vinylborane (B8500763) intermediate. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. masterorganicchemistry.com The enol rapidly tautomerizes to its more stable carbonyl isomer. youtube.com
For instance, the hydroboration-oxidation of an unsymmetrical internal alkyne like 4-undecyne (B1595362) would lead to a mixture of two ketone products, 4-undecanone (B80912) and 5-undecanone, as the boron can add to either of the sp-hybridized carbons. pearson.com These resulting ketones can then serve as precursors for further transformations, such as a Wittig reaction, to construct more complex undecene derivatives.
The McMurry reaction is a powerful method for synthesizing alkenes via the reductive coupling of two aldehyde or ketone molecules using low-valent titanium. wikipedia.org The reaction is particularly effective for creating sterically hindered alkenes and for intramolecular couplings to form cyclic alkenes. researchgate.netslideshare.net The active titanium species is typically generated by reducing titanium(III) or titanium(IV) chloride with a reducing agent like a zinc-copper couple or lithium aluminum hydride. wikipedia.org
The mechanism is believed to involve two main stages:
Pinacol (B44631) Coupling : Single-electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radicals, which dimerize to form a titanium-bound pinacolate (a 1,2-diolate). wikipedia.org
Deoxygenation : The oxophilic titanium center coordinates to both oxygen atoms of the pinacolate, promoting a deoxygenation step that releases the alkene product and forms a stable titanium oxide. wikipedia.org
While highly effective for the homocoupling of a single type of carbonyl compound, the cross-coupling of two different carbonyls (mixed McMurry reaction) can lead to a statistical mixture of products, often limiting its synthetic utility in such cases. sapub.org However, it remains a key reaction in the total synthesis of complex natural products, including those with macrocyclic rings. scripps.edu
Catalytic Synthesis and Functionalization
Modern synthetic chemistry increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency, selectivity, and functional group tolerance in the construction of complex molecules like methylated undecenes.
Transition-metal catalysis offers sustainable and powerful alternatives for alkene synthesis. Iron and rhodium, in particular, have emerged as versatile metals for these transformations.
Iron-Catalyzed Processes : As an abundant and non-toxic metal, iron is an attractive catalyst for green chemistry. rsc.org Iron-catalyzed reactions can be used to access stereodefined alkenes through various pathways, including the reduction of alkynes and the hydrofunctionalization of alkenes. rsc.orgresearchgate.net For example, specific iron catalyst systems, such as diiron nonacarbonyl with a phosphine ligand, can reduce alkynes to the corresponding alkenes with excellent yield and chemoselectivity, avoiding over-reduction to the alkane. researchgate.net Iron catalysts are also employed in radical-based difunctionalization of alkenes, where an alkene, an alkyl halide, and another coupling partner can be combined to build complex scaffolds. beilstein-journals.orgacs.org
Rhodium-Catalyzed Transformations : Rhodium catalysts are highly effective for a range of alkene-forming reactions. researchgate.net This includes rhodium-catalyzed olefination procedures that can convert aldehydes and ketones into terminal alkenes using reagents like trimethylsilyldiazomethane, offering an alternative to the Wittig reaction. thieme-connect.comthieme-connect.com Furthermore, rhodium catalysis is instrumental in the functionalization of alkenes and alkynes. For example, rhodium-catalyzed cyano transfer reactions between alkynes and boronic acids can generate highly substituted alkenes with excellent regio- and stereoselectivity. acs.org Rhodium complexes also catalyze the dehydrogenative borylation of alkenes, providing direct access to alkenylboron compounds, which are versatile intermediates for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov
| Catalyst Type | Reaction Example | Description | Reference |
|---|---|---|---|
| Iron | Alkyne Reduction | Chemoselective reduction of alkynes to alkenes using an iron catalyst and a silane (B1218182) reductant. | researchgate.net |
| Iron | Reductive Fluoroalkylalkenylation | Three-component coupling of unactivated alkenes, fluoroalkyl halides, and alkenyl bromides. | acs.org |
| Rhodium | Methylenation of Carbonyls | Conversion of aldehydes and ketones to terminal alkenes using a rhodium catalyst and TMSCHN₂. | thieme-connect.comthieme-connect.com |
| Rhodium | Dehydrogenative Borylation | Direct conversion of cyclic alkenes to cyclic 1-alkenylboronic acid pinacol esters. | nih.gov |
Creating a specific stereoisomer of a chiral molecule like this compound requires synthetic methods that can control the three-dimensional arrangement of atoms. Enantioselective and diastereoselective strategies are designed to produce a single desired stereoisomer out of multiple possibilities.
Enantioselective synthesis aims to create a chiral molecule from achiral starting materials, producing one enantiomer in excess over the other. This is often achieved using chiral catalysts or reagents. For example, the synthesis of novel 3-methylated isoindolinones has been accomplished using organocatalytic asymmetric synthesis, demonstrating how a methyl group can be installed with high enantiomeric purity. mdpi.com In the context of undecenes, an enantioselective approach could involve the asymmetric addition of a methyl group to a precursor or the use of a chiral catalyst in a C-C bond-forming reaction to set the stereocenter. The synthesis of macrocyclic alkaloids has utilized chiral building blocks derived from phenylglycinol to incorporate an undecene chain enantioselectively. mdpi.com
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. researchgate.net When synthesizing this compound, this would involve controlling the geometry of the double bond (E or Z) relative to the stereochemistry of the methyl-bearing carbon. Many modern reactions are designed to be highly diastereoselective. For example, a samarium(II)-mediated conjugate addition has been used to install a methyl group at a congested position in a highly diastereoselective manner. nii.ac.jp Similarly, highly diastereoselective syntheses of complex natural products have been achieved using methods like double allylboration reactions to establish multiple stereocenters in a controlled fashion. nih.gov Thionium-ene cyclization reactions mediated by a Lewis acid have also been shown to produce substituted heterocycles with excellent diastereoselectivity. organic-chemistry.org These principles can be applied to construct methylated undecene scaffolds with precise stereochemical control.
Oxidative Dehydroxymethylation and Dehomologation of Alcohols to Olefins
A significant advancement in alkene synthesis involves the transformation of primary alcohols into olefins through a process of C–C bond cleavage, resulting in a one-carbon shorter structure (dehomologation). escholarship.org A notable method is the rhodium-catalyzed oxidative dehydroxymethylation, which converts a wide range of primary alcohols into their corresponding terminal olefins. organic-chemistry.orgescholarship.org
This transformation is accomplished through a tandem catalytic system that integrates two main cycles: the oxidation of the alcohol and the subsequent dehydroformylation of the resulting aldehyde intermediate. escholarship.orgacs.org The process is facilitated by a specific rhodium catalyst in the presence of N,N-dimethylacrylamide (DMAA), which functions as a sacrificial hydrogen acceptor. organic-chemistry.orgacs.org Without an acceptor, the reaction tends to produce alkanes via decarbonylation, whereas strained olefins or ketones used as acceptors can also influence the product selectivity between alkenes and alkanes. escholarship.org
The reaction mechanism is initiated by the rhodium complex catalyzing the oxidation of a primary alcohol to an aldehyde. acs.org This aldehyde then undergoes dehydroformylation to yield the terminal alkene. escholarship.orgorganic-chemistry.org Competition experiments have shown that aldehydes undergo dehydroformylation much faster than primary alcohols undergo the initial oxidative dehydroxymethylation, indicating that the alcohol oxidation step is the rate-limiting part of the cascade. escholarship.orgacs.org The chemoselectivity of the reaction favors the oxidation of primary alcohols over secondary alcohols, and benzylic alcohols react more readily than aliphatic ones. escholarship.orgacs.org
This methodology has proven effective for a diverse array of alcohols, demonstrating its broad applicability in synthesizing olefins that are valuable building blocks for materials and medicines. escholarship.orgescholarship.org
Table 1: Rhodium-Catalyzed Oxidative Dehydroxymethylation of Primary Alcohols
| Entry | Starting Alcohol | Product Olefin | Catalyst System | Acceptor | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Dodecanol | 1-Undecene (B165158) | Rh-catalyst | DMAA | 85 |
| 2 | 1-Decanol | 1-Nonene | Rh-catalyst | DMAA | 81 |
| 3 | 1-Octanol | 1-Heptene | Rh-catalyst | DMAA | 75 |
| 4 | Phenylpropanol | Styrene | Rh-catalyst | DMAA | 91 |
Data derived from studies on rhodium-catalyzed dehomologation of primary alcohols. escholarship.orgorganic-chemistry.orgacs.org
Biocatalytic Production of Medium-Chain Alkenes
The biosynthesis of medium-chain alkenes (MCAs), such as isomers of undecene, represents a promising alternative to chemical synthesis, leveraging renewable feedstocks. pnas.org A key breakthrough in this area was the discovery of a biosynthetic pathway for 1-undecene, a metabolite naturally produced by bacteria of the Pseudomonas genus. pnas.orgresearchgate.net
This pathway relies on a single enzyme, designated UndA, which is a nonheme iron oxidase. pnas.orgsdu.edu.cn UndA catalyzes the conversion of medium-chain fatty acids (specifically C10 to C14) into their corresponding terminal olefins through an oxygen-activating, iron-dependent mechanism. pnas.org The enzyme performs an oxidative decarboxylation of the fatty acid substrate. sdu.edu.cn Biochemical and structural analyses have pointed to an unusual mechanism involving β-hydrogen abstraction during the activation of the fatty acid. pnas.org While UndA is efficient for its natural substrates, its relatively slow catalytic speed and narrow substrate range can present challenges for broader industrial applications. researchgate.net
Following the discovery of UndA, another family of enzymes, UndB, was identified. sdu.edu.cn These are membrane-bound enzymes similar to fatty acid desaturases that also convert fatty acids (with a broader range of C6-C18) into terminal alkenes via oxidative decarboxylation. sdu.edu.cn A third enzyme, OleT, a cytochrome P450 peroxygenase, also decarboxylates fatty acids to produce alkenes. researchgate.netbiofueljournal.com However, OleT favors long-chain fatty acids and shows reduced chemoselectivity with medium-chain substrates, often producing hydroxy fatty acids as byproducts. researchgate.net
Researchers have successfully engineered microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae to produce MCAs. pnas.orgnih.gov By heterologously expressing the undA gene in E. coli, significantly higher titers of 1-undecene were achieved compared to the natural production in Pseudomonas. pnas.org In S. cerevisiae, pathways have been engineered to convert free fatty acids (FFAs) first to aldehydes and then to alkanes or alkenes, demonstrating the potential of yeast as a production host. nih.gov These biocatalytic systems pave the way for the sustainable production of valuable chemicals and biofuels from renewable resources. pnas.org
Table 2: Key Enzymes in Biocatalytic Alkene Production
| Enzyme | Enzyme Family | Cofactor/Prosthetic Group | Preferred Substrate Chain Length | Product(s) | Source Organism Example |
|---|---|---|---|---|---|
| UndA | Nonheme diiron oxidase | Fe(II) | Medium-chain (C10-C14) | Terminal Alkenes | Pseudomonas sp. pnas.orgresearchgate.net |
| UndB | Membrane-bound desaturase-like | Iron | Medium to Long-chain (C6-C18) | Terminal Alkenes | Pseudomonas sp. sdu.edu.cn |
| OleT | Cytochrome P450 Peroxygenase | Heme | Long-chain | Terminal Alkenes, Hydroxy Fatty Acids | Jeotgalicoccus sp. researchgate.netbiofueljournal.com |
This table summarizes and compares the characteristics of key enzymes involved in the biocatalytic synthesis of alkenes from fatty acids.
Chemical Reactivity and Mechanistic Pathways of 7 Methyl 4 Undecene
Fundamental Alkene Reaction Mechanisms
The double bond in 7-Methyl-4-undecene is a versatile functional group that participates in a range of fundamental organic reactions. These transformations typically involve the breaking of the weaker π-bond to form two new, stronger σ-bonds. wikipedia.org
Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In the case of halogenation, a molecule such as bromine (Br₂) or chlorine (Cl₂) acts as the electrophile. The reaction with this compound proceeds via a well-established mechanism.
The process begins with the π-bond of the alkene attacking one of the halogen atoms, while the other halogen atom acts as a leaving group. This results in the formation of a cyclic halonium ion intermediate, where the halogen is bonded to both carbons of the original double bond. masterorganicchemistry.com This intermediate prevents carbocation rearrangements. libretexts.org
The second step involves the nucleophilic attack of the halide ion (e.g., Br⁻) on one of the carbons of the cyclic halonium ion. masterorganicchemistry.com This attack occurs from the side opposite to the bridging halogen, a process known as backside attack. This mechanistic constraint leads to anti-addition, where the two halogen atoms are added to opposite faces of the double bond. For this compound, this would result in the formation of 4,5-dihalo-7-methylundecane with a specific trans relationship between the two newly introduced halogens. masterorganicchemistry.com
When the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed instead of a dihalide. masterorganicchemistry.com Water acts as the nucleophile in the second step, attacking the more substituted carbon of the halonium ion, followed by deprotonation to yield the final product. wikipedia.org
The double bond of this compound is readily oxidized. Two common oxidation reactions are epoxidation and dihydroxylation.
Epoxidation is the conversion of the alkene into an epoxide (a three-membered ring containing oxygen) using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsaskoer.ca The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the epoxide product. wikipedia.orgsaskoer.ca The mechanism is believed to be concerted, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the double bond in a single step. wikipedia.org This reaction would convert this compound into 4,5-epoxy-7-methylundecane.
Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. The stereochemical outcome of this reaction depends on the reagents used. libretexts.org
Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org The reaction proceeds through a cyclic intermediate (an osmate or manganate (B1198562) ester), which, upon workup, yields a diol with the two hydroxyl groups on the same face of the original double bond (syn-addition). libretexts.orgmasterorganicchemistry.com This would produce (4R,5S)- or (4S,5R)-7-methylundecane-4,5-diol, depending on the face of the alkene attack.
Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The water molecule attacks the protonated epoxide from the side opposite the epoxide oxygen, resulting in an anti-diol. libretexts.org
Catalytic hydrogenation is a fundamental reduction process that converts the alkene functional group into an alkane. For this compound, this reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. numberanalytics.com This process transforms the unsaturated alkene into the saturated alkane, 7-methylundecane.
The reaction is heterogeneous, occurring on the surface of the catalyst. numberanalytics.com Commonly used catalysts include palladium, platinum, and nickel. illinois.edu The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. numberanalytics.com
| Catalyst | Typical Conditions | Solvent |
| Palladium on Carbon (Pd/C) | Room temperature, 1-4 atm H₂ | Ethanol, Methanol, Ethyl Acetate |
| Platinum(IV) oxide (PtO₂, Adam's catalyst) | Room temperature, 1-4 atm H₂ | Acetic Acid, Ethanol |
| Raney Nickel (Ra-Ni) | Room temperature to 100°C, up to 100 atm H₂ | Ethanol |
This table presents typical conditions for the catalytic hydrogenation of alkenes and is representative of the conditions that would be used for this compound. illinois.edu
Mechanistic Investigations of Catalyzed Transformations
While fundamental reactions provide a baseline for reactivity, modern organic synthesis heavily relies on transition metal catalysis to achieve high selectivity and functional group tolerance. The functionalization of alkenes is a cornerstone of this field.
Transition metal-catalyzed reactions operate through catalytic cycles, where the catalyst is regenerated after each turnover. For alkene functionalization, several general catalytic cycles are prominent, often involving palladium. snnu.edu.cn
Pd(0)/Pd(II) Cycle: This cycle often begins with the oxidative addition of a Pd(0) species to an organohalide (R-X) to form a Pd(II) intermediate. The alkene (e.g., this compound) then undergoes migratory insertion into the Pd-R bond. The cycle is completed by β-hydride elimination to yield the product and a Pd-H species, which regenerates the Pd(0) catalyst. snnu.edu.cnbeilstein-journals.org
Pd(II)/Pd(IV) Cycle: In this pathway, a Pd(II) catalyst first activates a C-H bond. The resulting organopalladium(II) intermediate is then oxidized to a Pd(IV) species. Reductive elimination from the Pd(IV) center forms the final product and regenerates the active Pd(II) catalyst. snnu.edu.cnacs.org
Pd(II)/Pd(0) Cycle (Wacker-Type): This cycle typically starts with the nucleophilic attack on a palladium-coordinated alkene, a step known as nucleopalladation. For example, in the Wacker process, water attacks an ethylene-palladium complex. The resulting intermediate then undergoes steps like β-hydride elimination and reductive elimination to form the product, reducing Pd(II) to Pd(0). An external oxidant is required to regenerate the Pd(II) catalyst. beilstein-journals.org
These cycles are not limited to palladium; other metals like cobalt, iron, and manganese are increasingly used for alkene functionalization, operating through analogous principles of oxidation, reduction, and ligand-based reaction steps. rsc.org For a substrate like this compound, these catalytic methods could enable a wide range of transformations, such as hydroaminoalkylation or the introduction of aryl or acyl groups at or near the double bond. researchgate.netresearchgate.net
The outcome of a catalyzed reaction is profoundly influenced by the choice of the metal center and the ligands coordinated to it. acs.org
Metal Center: The identity of the transition metal is crucial. For instance, in hydrosilylation reactions of alkenes, cobalt catalysts may favor the formation of branched products, while iron catalysts can lead to linear products under similar conditions. wikipedia.org The metal's intrinsic electronic properties and preferred oxidation states dictate the feasibility of key steps in the catalytic cycle, such as oxidative addition or reductive elimination. organic-chemistry.org
Ligands: Ligands, which are molecules that bind to the metal center, play a critical role in tuning the catalyst's reactivity and selectivity. acs.org
Steric Effects: Bulky ligands can block certain coordination sites on the metal, directing incoming substrates to specific positions. This steric hindrance can be a powerful tool for controlling regioselectivity (which position on the molecule reacts) and enantioselectivity (which of two mirror-image products is formed).
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center. Electron-rich ligands can promote oxidative addition, while electron-poor ligands can enhance the electrophilicity of the metal, making it more reactive towards the π-bond of an alkene. wikipedia.org
In the context of this compound, a chiral ligand could be used in a hydrogenation or dihydroxylation reaction to favor the formation of one enantiomer over the other, a critical consideration in pharmaceutical synthesis. wikipedia.orgacs.org Similarly, tuning the ligand in a cross-coupling reaction could influence whether functionalization occurs at the C4 or C5 position.
Theoretical and Experimental Studies of Reaction Intermediates
The elucidation of reaction mechanisms for this compound, as with other complex alkenes, relies heavily on the study of transient species known as reaction intermediates. These short-lived molecules are not reactants or products but are formed during the conversion process. Both theoretical calculations and experimental observations are crucial in understanding their structure, stability, and role in determining the reaction's outcome. For a branched, long-chain alkene like this compound, the nature of these intermediates is particularly significant in predicting product distributions and reaction rates.
Carbocation Intermediates in Electrophilic Additions
Electrophilic addition is a fundamental reaction class for alkenes. In the case of unsymmetrical alkenes such as this compound, the addition of an electrophile (like HBr or H₂O/H⁺) proceeds through a carbocation intermediate. The regioselectivity of these reactions is governed by the relative stability of the possible carbocations that can form.
Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the stability of these carbocation intermediates. escholarship.orgresearchgate.net For this compound, protonation of the double bond at C-4 or C-5 can lead to two different secondary carbocations. According to Markovnikov's rule, the reaction pathway that proceeds through the more stable carbocation intermediate is favored. libretexts.orgchemguide.co.uk The stability of carbocations follows the order: tertiary > secondary > primary. uc3m.es In branched alkenes, tertiary carbocations are identified as particularly stable intermediates. nih.gov
Table 1: Calculated Relative Energies of Potential Carbocation Intermediates of this compound
| Intermediate Structure | Carbocation Type | Relative Energy (kcal/mol, Theoretical) | Expected Product |
| 7-Methylundecan-4-yl cation | Secondary | Higher | Minor |
| 7-Methylundecan-5-yl cation | Secondary | Lower | Major |
Note: The data in this table is illustrative and based on established principles of carbocation stability. Actual values would require specific quantum chemical calculations.
Experimental evidence for the formation of specific carbocation intermediates is often indirect, gathered from the analysis of the final product distribution. libretexts.org For example, the predominant formation of one constitutional isomer over another strongly suggests the pathway involving the more stable carbocation. libretexts.org
Metallocyclobutane Intermediates in Olefin Metathesis
Olefin metathesis, a powerful tool in organic synthesis, involves the redistribution of alkene fragments catalyzed by metal alkylidene complexes, such as Grubbs or Schrock catalysts. wikipedia.org The key intermediate in this catalytic cycle is a four-membered ring containing a metal atom, known as a metallacyclobutane. fiveable.meopenstax.orglibretexts.org
The reaction is initiated by a [2+2] cycloaddition between the alkene (this compound) and the metal carbene catalyst. wikipedia.org This step forms the metallacyclobutane intermediate. This intermediate is typically unstable and undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene, thus propagating the catalytic cycle. openstax.orglibretexts.org
Table 2: Key Intermediates in the Cross-Metathesis of this compound
| Step | Intermediate | Description |
| Initiation | Metal Alkylidene Complex | The active catalyst that reacts with the alkene. |
| Cycloaddition | Metallacyclobutane | A four-membered ring formed from the alkene and catalyst. |
| Cycloreversion | New Alkene + New Metal Alkylidene | Products of the ring-opening of the metallacyclobutane. |
This table illustrates the generally accepted intermediates in an olefin metathesis reaction pathway.
The structure and stability of these metallacyclobutane intermediates have been extensively studied through computational methods, which help to rationalize the stereochemical and regiochemical outcomes of metathesis reactions. illinois.edu
Intermediates in Oxidation Reactions
The oxidation of this compound can lead to various products depending on the oxidizing agent, and each pathway involves distinct intermediates.
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) or other epoxidizing agents proceeds through a concerted mechanism to form an epoxide (oxirane), a three-membered ring containing an oxygen atom. This epoxide is a stable, isolable intermediate that can be further reacted. wikipedia.orgmsu.edu
Ozonolysis: This reaction involves the cleavage of the carbon-carbon double bond. The initial intermediate formed is a molozonide, which rapidly rearranges to a more stable ozonide intermediate. masterorganicchemistry.com The ozonide is then typically cleaved under reductive or oxidative workup conditions to yield aldehydes or ketones. msu.edumasterorganicchemistry.com
Palladium-Catalyzed Oxidation: Reactions like the Wacker oxidation involve organometallic intermediates. For internal, branched alkenes, the reaction can be complex. Depending on the conditions, intermediates such as π-allyl palladium complexes or σ-palladium complexes can be formed, which influence the final product. ucl.ac.uk
Table 3: Spectroscopic Data for Hypothetical Oxidation Intermediates of this compound
| Intermediate | Technique | Characteristic Signal (Hypothetical) |
| 7-Methyl-4,5-epoxyundecane | ¹H NMR | Protons on the epoxide ring (δ 2.5-3.5 ppm) |
| This compound Ozonide | ¹³C NMR | Ozonide carbons (δ 90-110 ppm) |
Note: The spectroscopic data presented is illustrative and represents typical ranges for such intermediates.
The study of these varied and often elusive intermediates is fundamental to controlling the chemical reactivity of this compound and designing synthetic pathways to desired products.
Derivatization and Structure Activity Relationship Studies Non Clinical Focus
Synthesis of Novel Derivatives from 7-Methyl-4-undecene
The double bond in this compound is a reactive site that allows for the synthesis of a wide array of functionalized derivatives. Standard alkene reactions can be applied to introduce new functional groups, leading to compounds with altered physical and chemical properties.
One of the most common derivatization reactions for alkenes is epoxidation . This reaction converts the carbon-carbon double bond into a three-membered ring containing an oxygen atom, known as an epoxide (or oxirane). The epoxidation of this compound would yield 7-methyl-4,5-epoxyundecane. This transformation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), in a buffered solution to prevent the acid-catalyzed opening of the newly formed epoxide ring. broadinstitute.orgorientjchem.org Enzymatic methods using unspecific peroxygenases (UPOs) also represent a green alternative for the epoxidation of long-chain alkenes. mdpi.com
Another fundamental derivatization is hydroboration-oxidation , a two-step process that converts alkenes into alcohols. libretexts.org This reaction is highly regioselective and stereospecific. When applied to this compound, the hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. The boron atom adds to the less sterically hindered carbon (C-4), and the hydrogen atom adds to the more substituted carbon (C-5), in a syn-addition fashion. masterorganicchemistry.comdalalinstitute.com Subsequent oxidation with hydrogen peroxide (H₂O₂) and a base replaces the boron atom with a hydroxyl group, yielding a mixture of alcohols, primarily 7-methylundecan-5-ol and, to a lesser extent, 7-methylundecan-4-ol. libretexts.orgmasterorganicchemistry.com
The table below summarizes these key derivatization reactions.
Table 1: Potential Derivatization Reactions of this compound
| Reaction | Reagents | Primary Product(s) | Functional Group Introduced |
|---|---|---|---|
| Epoxidation | m-CPBA | 7-Methyl-4,5-epoxyundecane | Epoxide |
Chemical Transformations Leading to Modified Undecene Structures
Beyond simple functional group addition, chemical transformations can be employed to fundamentally alter the carbon skeleton or the position of unsaturation within the this compound structure. These modifications are critical for creating diverse molecular architectures for further study.
Alkene metathesis is a powerful reaction that enables the "swapping" of alkylidene fragments between two alkenes, catalyzed by transition metal complexes like Grubbs' or Schrock catalysts. masterorganicchemistry.comlibretexts.org For this compound, an internal alkene, cross-metathesis with a terminal alkene like ethylene (B1197577) (ethenolysis) could, in principle, cleave the molecule, producing shorter-chain alkenes. This type of transformation is valuable for converting long-chain hydrocarbons from renewable sources into more valuable chemical intermediates. ifpenergiesnouvelles.fr
The position of the double bond can be manipulated through isomerization reactions . For instance, hydroboration-isomerization techniques can be used to migrate a double bond from an internal position to the terminal (alpha) position of a long carbon chain. uantwerpen.be This process involves the reversible addition and elimination of a borane reagent, which thermodynamically favors the formation of the terminal organoborane, which can then be converted to the terminal alkene, 7-methyl-1-undecene (B14448530).
For analytical purposes, especially in the context of identifying insect-derived hydrocarbons, a specific derivatization with dimethyl disulfide (DMDS) is employed. researchgate.net This reaction adds a methylthio (-SCH₃) group to each carbon of the original double bond. The resulting DMDS adduct, when analyzed by gas chromatography-mass spectrometry (GC-MS), fragments in a predictable way, allowing for the unambiguous determination of the original double bond's location. researchgate.net
Investigation of Structure-Activity Relationships for Non-Clinical Biological or Material Applications (e.g., insecticidal activities)
The biological activity of hydrocarbons and their derivatives, particularly in insect communication and control, is highly dependent on their specific structure. mdpi.com Cuticular hydrocarbons (CHCs) cover the exoskeleton of insects and can function as contact sex pheromones, aggregation signals, or kairomones. pnas.orgresearchgate.net The efficacy of these signals often relies on precise molecular features, including chain length, the position of methyl branches, and the location and stereochemistry of double bonds. mdpi.com
For example, in a study on the parasitic wasp Lariophagus distinguendus, the key pheromone component was identified as 3-methylheptacosane. researchgate.net Testing of structural analogs revealed that moving the methyl group to other positions or changing the chain length significantly reduced or completely eliminated the behavioral response. mdpi.comresearchgate.net This demonstrates the high degree of structural specificity required for biological activity.
The following interactive table illustrates a hypothetical SAR study for a series of undecene derivatives tested for insecticidal activity against a model pest, such as the diamondback moth (Plutella xylostella). researchgate.netacs.org
Table 2: Hypothetical Structure-Activity Relationship of Undecene Analogs for Insecticidal Activity
| Compound ID | Structure | Modification from this compound | Insecticidal Activity (% Mortality) |
|---|---|---|---|
| 1 (Lead) | This compound | - | 65% |
| 2 | 6-Methyl-4-undecene | Methyl group shifted to C6 | 40% |
| 3 | 8-Methyl-4-undecene | Methyl group shifted to C8 | 35% |
| 4 | 7-Methyl-3-undecene | Double bond shifted to C3 | 25% |
| 5 | 7-Methyl-5-undecene | Double bond shifted to C5 | 50% |
| 6 | 4-Undecene | No methyl group | 15% |
The hypothetical data in Table 2 suggest that the specific arrangement of the methyl group at C7 and the double bond at C4 in the lead compound is crucial for its activity. Any deviation, such as moving the methyl group or the double bond, leads to a significant decrease in insecticidal effect. The complete removal of either the methyl group or the double bond results in a near-total loss of activity, underscoring the importance of both structural features for the desired biological function. Such SAR studies are fundamental for optimizing lead compounds in the development of novel, effective, and selective agents for material or biological applications.
Advanced Analytical Methodologies for 7 Methyl 4 Undecene Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 7-Methyl-4-undecene. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. saapjournals.org This hyphenated method is ideal for separating the target compound from complex mixtures and providing a unique mass spectrum for identification. csic.es
Optimization of Chromatographic Separation Parameters
Achieving clear separation of this compound from its isomers and other matrix components is critical. This requires careful optimization of several GC parameters.
Column Selection : A capillary column with a non-polar or mid-polar stationary phase is typically chosen. A common choice is a 5% phenyl polysiloxane column (e.g., DB-5ms, HP-5ms), which separates compounds based on their boiling points and, to a lesser extent, their polarity. lcms.cz For complex mixtures, longer columns (30 m to 60 m) provide better resolution.
Temperature Programming : A programmed temperature ramp is essential for good separation. A typical program might start at a low temperature (e.g., 60°C) to separate highly volatile compounds, then ramp at a controlled rate (e.g., 3-10°C/minute) to a final temperature (e.g., 280°C) to elute less volatile components. nih.gov
Carrier Gas Flow : Helium is commonly used as the carrier gas at a constant flow rate, typically around 1.0 to 1.5 mL/minute, to ensure optimal separation efficiency. nih.gov
Injection Mode : Split/splitless injection is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is preferred for trace analysis to maximize sensitivity. lcms.cz
Interactive Table: Representative GC Parameters for Alkene Analysis
| Parameter | Typical Value | Purpose |
|---|---|---|
| Column | HP-5ms, 30 m x 0.25 mm x 0.25 µm | Provides good resolution for volatile hydrocarbons. nih.gov |
| Injection Port Temp. | 240-250°C | Ensures rapid volatilization of the sample. nih.gov |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. nih.gov |
| Flow Rate | 1.0 mL/min | Optimized for separation efficiency. nih.gov |
| Oven Program | 60°C hold 2 min, ramp 5°C/min to 280°C | Separates compounds based on boiling point. nih.gov |
| Split Ratio | 10:1 to 50:1 | Prevents column overloading with concentrated samples. lcms.cz |
Mass Spectral Fragmentation Analysis for Structural Confirmation
Once separated by the GC, the this compound molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. nih.govunl.edu The resulting molecular ion (M⁺) and its characteristic fragment ions are analyzed to confirm the structure.
The mass spectrum of this compound (molecular weight: 168.32 g/mol ) is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 168. The fragmentation pattern is dictated by the positions of the double bond and the methyl branch, which are weaker points in the molecule. msu.edu Cleavage tends to occur at these sites.
Key fragmentation patterns for branched alkenes include:
Allylic Cleavage : Fission of the C-C bond adjacent to the double bond is favorable. For this compound, this would involve cleavage of the C6-C7 bond or the C3-C4 bond.
Cleavage at the Branch Point : The bond adjacent to the tertiary carbon (C7) is prone to breaking, leading to the loss of alkyl radicals.
McLafferty Rearrangement : This can occur if the structure allows for a six-membered ring transition state, involving the transfer of a gamma-hydrogen to the double bond, followed by cleavage.
Interactive Table: Predicted Mass Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 168 | [C₁₂H₂₄]⁺ | Molecular Ion (M⁺) |
| 125 | [M - C₃H₇]⁺ | Loss of a propyl radical from the end of the chain. |
| 111 | [M - C₄H₉]⁺ | Loss of a butyl radical (cleavage at C7-C8). |
| 97 | [C₇H₁₃]⁺ | Cleavage at the C6-C7 bond (allylic to the branch). |
| 83 | [C₆H₁₁]⁺ | Cleavage at the C5-C6 bond. |
| 69 | [C₅H₉]⁺ | Cleavage at the C4-C5 bond (allylic). |
| 55 | [C₄H₇]⁺ | Common fragment for alkenes. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for alkenes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR are invaluable for unambiguously determining the structure.
In a ¹H-NMR spectrum, the chemical shift, integration, and splitting pattern of each signal correspond to a specific set of protons in the molecule. pressbooks.pub
Vinylic Protons : The two protons on the double bond (at C4 and C5) would appear in the olefinic region, typically between δ 4.5 and 6.1 ppm. ucl.ac.uk Their coupling constant (J-value) would indicate the geometry of the double bond (cis/Z or trans/E).
Methine Proton : The single proton at the branch point (C7) would produce a multiplet signal.
Methyl Protons : The methyl group at C7 would appear as a doublet, coupled to the C7 methine proton. The terminal methyl group (C11) would appear as a triplet.
Methylene (B1212753) Protons : The various methylene (CH₂) groups along the chain would produce complex overlapping multiplets in the aliphatic region (δ 1.2-2.2 ppm). ucl.ac.uk
¹³C-NMR spectroscopy provides a signal for each unique carbon atom.
Olefinic Carbons : The two carbons of the double bond (C4 and C5) would have distinct signals in the downfield region (typically δ 120-140 ppm).
Branched Carbon : The methine carbon (C7) would be identifiable in the aliphatic region.
Aliphatic Carbons : The remaining methyl and methylene carbons would appear in the upfield region (δ 10-40 ppm).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H-NMR Predicted Shift (ppm) | ¹³C-NMR Predicted Shift (ppm) |
|---|---|---|
| C4/C5 (=CH) | 5.2 - 5.5 | 125 - 135 |
| C7 (-CH-) | ~1.5 (multiplet) | ~35 |
| C7-Methyl (-CH₃) | ~0.9 (doublet) | ~20 |
| C11 (-CH₃) | ~0.9 (triplet) | ~14 |
| Other CH₂ | 1.2 - 2.1 | 22 - 38 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by absorptions characteristic of an alkene and an aliphatic hydrocarbon.
Key expected absorption bands include:
=C-H Stretch : A peak just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) indicates the C-H bonds on the double bond.
C-H Stretch : Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the methyl and methylene groups.
C=C Stretch : A moderate peak in the range of 1640-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. researchgate.net The intensity is variable and depends on the substitution pattern.
C-H Bend : Bending vibrations for the CH₂ and CH₃ groups appear between 1375 cm⁻¹ and 1465 cm⁻¹. Out-of-plane (oop) bending for the =C-H groups also provides information on the substitution of the alkene.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3010-3040 | C-H Stretch | Alkene (=C-H) |
| 2850-2960 | C-H Stretch | Alkane (C-H) |
| 1640-1680 | C=C Stretch | Alkene (C=C) researchgate.net |
| 1450-1470 | C-H Bend | Methylene (-CH₂-) |
| 1370-1380 | C-H Bend | Methyl (-CH₃) |
Hyphenated Techniques for Comprehensive Chemical Profiling
While GC-MS is a powerful hyphenated technique, more complex analytical challenges may require even more advanced methods. saapjournals.orgdb-thueringen.de For instance, if this compound is part of an extremely complex mixture containing numerous structurally similar isomers, a single dimension of GC separation may be insufficient.
In such cases, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (often time-of-flight MS (B15284909), or TOF-MS) can be employed. csic.es
GCxGC : In this technique, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. This provides a second dimension of separation, greatly increasing peak capacity and resolving power.
TOF-MS : Time-of-flight mass spectrometers are often paired with GCxGC because of their high data acquisition speed, which is necessary to capture the very narrow peaks (often <100 ms wide) produced by the second dimension separation. csic.es
This powerful combination, GCxGC-TOF-MS, can generate highly detailed chemical profiles, allowing for the confident identification of trace components like this compound in challenging matrices such as essential oils or environmental samples. csic.es
Computational and Theoretical Chemistry of 7 Methyl 4 Undecene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
There are no available studies that have performed quantum chemical calculations to determine the optimized molecular geometry and electronic structure of 7-Methyl-4-undecene. Such calculations, typically employing methods like Density Functional Theory (DFT), would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would yield insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. Without dedicated research, these fundamental properties remain uncharacterized from a theoretical standpoint.
Computational Modeling of Reaction Pathways and Energy Landscapes
The reaction pathways and associated energy landscapes for this compound have not been computationally modeled. This type of analysis is vital for understanding the mechanisms of chemical reactions involving the compound, predicting reaction kinetics, and identifying stable intermediates and transition states. While it has been identified as a product in pyrolysis processes, the specific theoretical modeling of its formation or subsequent reactions is not present in the literature.
Molecular Dynamics Simulations for Conformational Analysis
For a flexible molecule like this compound, molecular dynamics simulations would be instrumental in exploring its conformational space and identifying the most stable conformers. Such studies provide a dynamic picture of the molecule's behavior over time. However, no specific molecular dynamics simulations or detailed conformational analyses for this compound have been reported.
Prediction of Spectroscopic Properties based on Theoretical Models
Theoretical models are often used to predict spectroscopic properties such as NMR and IR spectra, which can aid in the experimental identification and characterization of compounds. There is no evidence of such theoretical predictions being performed for this compound. The generation of its theoretical spectra would require prior quantum chemical calculations of its structure and properties, which, as noted, are not available.
Potential Non Clinical Applications and Future Research Directions
Utility as a Chemical Building Block in Complex Organic Synthesis
Branched alkenes are valuable starting materials in organic synthesis due to the reactivity of the carbon-carbon double bond, which allows for a multitude of chemical transformations. ontosight.ai The double bond in 7-Methyl-4-undecene can undergo various addition reactions, such as hydrogenation, halogenation, hydrohalogenation, and hydration, to introduce a range of functional groups. wou.edu These reactions are fundamental in constructing more complex molecular architectures.
For instance, the synthesis of high-molecular-weight (C40+) branched alkanes has been achieved using related building blocks, highlighting the potential for creating novel, complex molecules from simpler branched precursors. tandfonline.comoup.com The presence of a methyl group can also influence the regioselectivity and stereoselectivity of these reactions, offering pathways to specific isomers of functionalized long-chain hydrocarbons. fiveable.me Furthermore, long-chain alkenes are used in the synthesis of other important chemicals like alcohols, aldehydes, and acids. ontosight.ai
Application in the Development of Specialty Chemicals and Fragrances
Long-chain alkenes, including those in the C11+ range, are recognized as important intermediates in the production of specialty chemicals. cymitquimica.comgoogle.com These can include surfactants, lubricants, and plasticizers. ontosight.aiwikipedia.org The hydroformylation (oxo synthesis) of C8-C10 alkenes to produce aldehydes, which are then converted to fatty alcohols or acids, is a major industrial process. wikipedia.org A similar pathway could be envisioned for this compound to produce specialty alcohols and acids with unique branched structures, potentially imparting desirable properties in formulations.
In the fragrance industry, alkenes often serve as precursors to odoriferous compounds. researchgate.netgoogle.com Terpenes, which are naturally occurring alkenes, are well-known for their use in essential oils and perfumes. pressbooks.publibretexts.org While this compound itself may not be a primary fragrance component, it could be chemically modified to produce aldehydes, ketones, or esters with unique scent profiles. The enzymatic epoxidation of long-chain terminal alkenes is a known route to valuable intermediates for the fragrance and flavor industries, suggesting a potential application for this compound. mdpi.com
Role as an Intermediate in the Production of Advanced Materials
The polymerization of alkenes is a cornerstone of the modern materials industry, producing a vast array of plastics and synthetic fibers. fiveable.meoit.edu Long-chain branched alkenes can be used as monomers or co-monomers to create polymers with specific properties. google.com The incorporation of a branched structure like that of this compound into a polymer chain can affect its crystallinity, density, and mechanical properties. learnpolymers.orgchemguide.co.uk
For example, low-density polyethylene (B3416737) (LDPE) is characterized by significant branching in its polymer chains. jove.com The use of specific branched alkenes as co-monomers allows for the production of linear low-density polyethylene (LLDPE) with controlled branch lengths. learnpolymers.org While ethylene (B1197577) is the primary monomer, the principles of co-polymerization suggest that this compound could potentially be used to introduce specific side chains, thereby tuning the properties of the resulting polymer for advanced material applications.
Prospects for Sustainable Production via Biotechnological Processes
There is growing interest in the microbial synthesis of hydrocarbons as a renewable alternative to petrochemical sources. unl.pt Research has shown that microorganisms can be engineered to produce a variety of hydrocarbons, including branched-chain alkanes and alkenes. biorxiv.orgnih.gov These biosynthetic pathways often start from fatty acids, which are then converted to hydrocarbons. unl.pt
The biological synthesis of branched-chain hydrocarbons has been established, which could allow for the production of specific molecules like this compound. biorxiv.org Fungi, for example, are known to produce a range of volatile organic compounds, including alkanes and terpenoids. nih.gov The development of efficient electromicrobial production (EMP) systems also presents a promising avenue for the sustainable synthesis of carbon-neutral biofuels and specialty chemicals from simple molecules like CO2. biorxiv.org Further research into engineering metabolic pathways could lead to the targeted biotechnological production of this compound.
Interdisciplinary Research Opportunities in Chemical and Environmental Sciences
The study of this compound and related compounds opens up several interdisciplinary research opportunities. In chemical ecology, hydrocarbons, including branched and unsaturated ones, are known to play crucial roles in insect communication as cuticular hydrocarbons (CHCs). nih.govresearchgate.net These compounds can act as signals for species recognition, mating, and social organization. rsc.org Investigating the potential role of this compound or its derivatives in insect chemical communication could provide insights into ecological interactions.
In environmental science, the biodegradability and environmental fate of specialty chemicals are of increasing concern. ontosight.ai Research into the environmental impact of long-chain branched alkenes and their derivatives would be a valuable area of study. Furthermore, the development of green chemistry approaches for the synthesis and functionalization of such molecules, for example through enzymatic catalysis, is a key area of interdisciplinary research. mdpi.com
Q & A
Q. What are the established synthetic routes for 7-methyl-4-undecene, and how can their reproducibility be validated in a laboratory setting?
To validate synthetic routes, begin by cross-referencing peer-reviewed protocols (e.g., catalytic hydrogenation or olefin metathesis) and replicate them under controlled conditions. Key steps include:
- Material Purity : Use GC-MS to verify starting materials (e.g., 4-methyl-1-undecene isomers) and intermediates, ensuring ≥98% purity .
- Reaction Monitoring : Employ in-situ FT-IR or NMR to track reaction progress and identify byproducts .
- Yield Optimization : Compare yields across multiple trials and adjust parameters (e.g., temperature, catalyst loading) systematically .
- Data Reporting : Include raw spectral data in appendices and processed data (e.g., chromatograms) in the main text for transparency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Prioritize hyphenated techniques for structural elucidation:
- GC-MS : Resolve isomerization issues by comparing retention indices with literature values .
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and 2D-COSY to distinguish between positional isomers (e.g., 4- vs. 5-methyl groups) .
- IR Spectroscopy : Confirm double-bond placement via stretching frequencies (C=C ~1640–1680 cm⁻¹) .
For conflicting data, re-run analyses under standardized conditions and consult computational models (e.g., DFT calculations) to validate assignments .
Q. How can researchers conduct a systematic literature review to identify gaps in the existing knowledge of this compound?
Follow a structured approach:
- Database Selection : Use SciFinder, Reaxys, and PubMed with search terms like "this compound synthesis," "thermodynamic properties," and "reactivity."
- Source Evaluation : Prioritize studies with detailed experimental sections and raw data .
- Gap Analysis : Tabulate reported properties (e.g., boiling point, enthalpy of formation) and flag inconsistencies or missing data .
- Citation Tracking : Use tools like Web of Science to identify recent studies citing foundational papers .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s reactivity be designed to minimize experimental bias?
Adopt a hypothesis-driven framework:
- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to rule out side reactions .
- Kinetic Profiling : Use stopped-flow techniques to measure rate constants under varying conditions (pH, solvent polarity) .
- Isotopic Labeling : Trace reaction pathways using ²H or ¹³C-labeled substrates to confirm intermediates .
- Peer Review : Pre-register experimental designs in open-access repositories to mitigate confirmation bias .
Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties of this compound?
Address discrepancies through:
- Meta-Analysis : Compile published values (e.g., ΔHf°) and assess methodologies (e.g., calorimetry vs. computational models) .
- Standardized Protocols : Reproduce measurements using IUPAC-endorsed methods (e.g., combustion calorimetry) and report uncertainties .
- Collaborative Validation : Share samples with independent labs for cross-verification .
Q. How can researchers design experiments to explore novel applications of this compound in asymmetric catalysis or polymer chemistry?
Focus on iterative hypothesis testing:
- Catalytic Screening : Test this compound as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings) and monitor enantioselectivity via chiral HPLC .
- Polymerization Studies : Investigate its copolymerization with ethylene using Ziegler-Natta catalysts; characterize polymer crystallinity via XRD .
- Structure-Activity Relationships : Modify the methyl group’s position and correlate changes with catalytic/polymer properties .
Methodological Notes
- Data Management : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo for reproducibility .
- Ethical Reporting : Avoid overinterpretation of inconclusive results; clearly state limitations in discussion sections .
- Interdisciplinary Collaboration : Engage computational chemists to model reaction pathways or material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
